molecular formula C6H13ClN2O B1376424 3-Amino-1-methylpiperidin-2-one hydrochloride CAS No. 1422130-18-4

3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1376424
CAS No.: 1422130-18-4
M. Wt: 164.63 g/mol
InChI Key: HHUWUTGRVZJMSM-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O. It is a derivative of piperidinone, characterized by the presence of an amino group at the third position and a methyl group at the first position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpiperidin-2-one hydrochloride typically involves the reaction of 1-methylpiperidin-2-one with an appropriate amine source under controlled conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted piperidinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinone compounds.

Scientific Research Applications

3-Amino-1-methylpiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidin-2-one: Lacks the methyl group at the first position.

    1-Methylpiperidin-2-one: Lacks the amino group at the third position.

    3-Amino-1-ethylpiperidin-2-one: Has an ethyl group instead of a methyl group at the first position.

Uniqueness

3-Amino-1-methylpiperidin-2-one hydrochloride is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and reactions that are not possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

3-amino-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWUTGRVZJMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422130-18-4
Record name 3-amino-1-methylpiperidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate (960 mg) in ethyl acetate (10 mL) was added 4N hydrogen chloride/ethyl acetate (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound as a crude product.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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